

Application Notes and Protocols for BIIE-0246 Intraperitoneal Injection

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Compound of Interest

Compound Name:	BIIE-0246
CAS No.:	246146-55-4
Cat. No.:	B1667056

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Introduction

BIIE-0246 is a potent, highly selective, and competitive non-peptide antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1][2][3][4] Since its development, it has become a standard pharmacological tool for investigating the physiological and pathophysiological roles of the NPY Y2 receptor in both in vitro and in vivo models.[2] The NPY Y2 receptor, a G-protein coupled receptor (GPCR), is predominantly found on presynaptic neurons in both the central and peripheral nervous systems.[2] Its activation typically leads to the inhibition of neurotransmitter release. Consequently, **BIIE-0246** is instrumental in studying a variety of processes, including appetite regulation, anxiety, and memory.[2][5]

These application notes provide a detailed protocol for the intraperitoneal (i.p.) injection of **BIIE-0246** in rodent models, a common method for studying its systemic effects. Due to its molecular properties, parenteral routes of administration are recommended for in vivo studies.[2] It is important to note that **BIIE-0246** has a relatively short half-life of less than three hours in mice and limited penetration of the blood-brain barrier.[2][6]

Data Presentation

BIIE-0246 In Vitro Potency and Selectivity

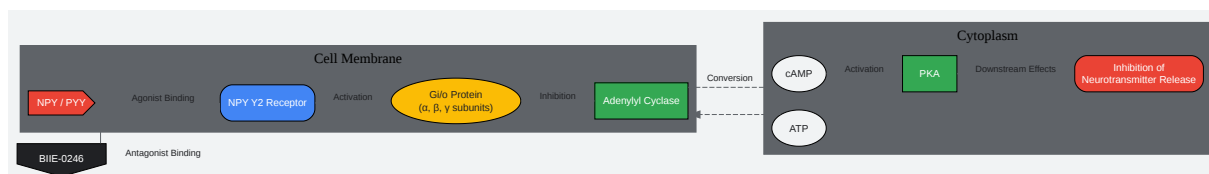
Assay Description	Species/Cell Line	Radioligand	IC50 (nM)	Reference
Y2 Receptor Binding	Human (SMS-KAN cells)	[¹²⁵ I]-NPY	3.3	[2][3][5]
Y2 Receptor Binding	Rabbit (Kidney preparations)	[¹²⁵ I]-NPY	7.5	[2]
Y2 Receptor Binding	Rat (HEK293 cells)	[¹²⁵ I]PYY ₃₋₃₆	15	[1][2]
Y1 Receptor Binding	Rat (HEK293 cells)	[¹²⁵ I] [Leu ³¹ ,Pro ³⁴]PYY	>10,000	[1][2]
Y4 Receptor Binding	Rat (HEK293 cells)	[¹²⁵ I]hPP	>10,000	[1][2]
Y5 Receptor Binding	Rat (HEK293 cells)	[¹²⁵ I] [Leu ³¹ ,Pro ³⁴]PYY	>10,000	[1][2]

In Vivo Effects of Intraperitoneal BIIE-0246 Administration in Rodents

Animal Model	Dosage	Dosing Regimen	Key Findings	Reference
Wild-Type Mice on Chow Diet	1.3 mg/kg/day	Daily i.p. for 4.5 weeks	Increased body weight gain.	[6][7]
Diet-Induced Obese Wild-Type Mice	1.3 mg/kg/day	Daily i.p. for 2 weeks	Increased body weight and fat mass gain.	[6][7]
Diet-Induced Obese OE-NPYD β H Mice	1.3 mg/kg/day	Daily i.p. for 2 weeks	Reduced fat mass gain.	[6][7]
Satiated Rats	1 nmol (into arcuate nucleus)	Single administration	Significantly increased food intake in the first hour.	[8][9]
Rats with PYY ₃₋₃₆ -induced anorexia	1 nmol (into arcuate nucleus) prior to 7.5 nmol/kg i.p. PYY ₃₋₃₆	Single administration	Attenuated the reduction in food intake.	[8][9]

Signaling Pathway

The Neuropeptide Y Y₂ receptor is a member of the G_i-protein coupled receptor family. Upon binding of an agonist such as NPY or Peptide YY (PYY), the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein. The G α i subunit dissociates and inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The G $\beta\gamma$ subunits can also modulate other downstream effectors. This signaling cascade ultimately leads to the presynaptic inhibition of neurotransmitter release.



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Caption: NPY Y2 Receptor Signaling Pathway.

Experimental Protocols

Protocol 1: Preparation of BIIE-0246 for Intraperitoneal Injection

This protocol describes the preparation of a **BIIE-0246** solution for intraperitoneal injection in rodents, based on established methods.[6]

Materials:

- **BIIE-0246** powder
- Dimethyl sulfoxide (DMSO), sterile
- Tween® 80 (Polysorbate 80)
- 0.9% Sodium Chloride (NaCl) solution, sterile (normal saline)
- Sterile microcentrifuge tubes
- Sterile syringes and needles

Procedure:

- Stock Solution Preparation:
 - Prepare a stock solution of **BIIE-0246** in 100% sterile DMSO. The concentration of the stock solution should be determined based on the final desired injection concentration and the low percentage of DMSO in the final vehicle. For example, to achieve a final dose of 1.3 mg/kg in a 10 ml/kg injection volume for a 25g mouse, the final concentration is 0.13 mg/ml. Given the 1:1:18 vehicle ratio, the stock solution needs to be 20 times more concentrated, so a 2.6 mg/ml stock in DMSO would be appropriate.
 - Ensure **BIIE-0246** is completely dissolved in DMSO. Gentle warming or vortexing may be required.
- Vehicle Preparation:
 - The vehicle consists of DMSO, Tween® 80, and 0.9% NaCl in a ratio of 1:1:18.
 - To prepare the final injection solution, first mix one part of the **BIIE-0246** DMSO stock solution with one part Tween® 80.
 - Vortex the DMSO/Tween® 80 mixture thoroughly.
 - Slowly add 18 parts of sterile 0.9% NaCl to the mixture while vortexing to prevent precipitation of the compound. The final concentration of DMSO in the injection solution will be 5%.
- Final Solution for Injection:
 - The final solution should be clear and free of any precipitate. If precipitation occurs, adjustments to the solubilization procedure or vehicle composition may be necessary.
 - It is recommended to prepare the injection solution fresh on the day of use.

Important Considerations:

- The concentration of DMSO in the final injection volume should be kept as low as possible, ideally below 10%, to avoid potential toxicity and inflammatory responses in the animals.^[10]
^[11]

- Always include a vehicle-only control group in your experiments to account for any effects of the solvent mixture.

Protocol 2: Intraperitoneal Injection of BIIE-0246 in Mice

This protocol outlines the standard procedure for administering **BIIE-0246** via intraperitoneal injection to mice.

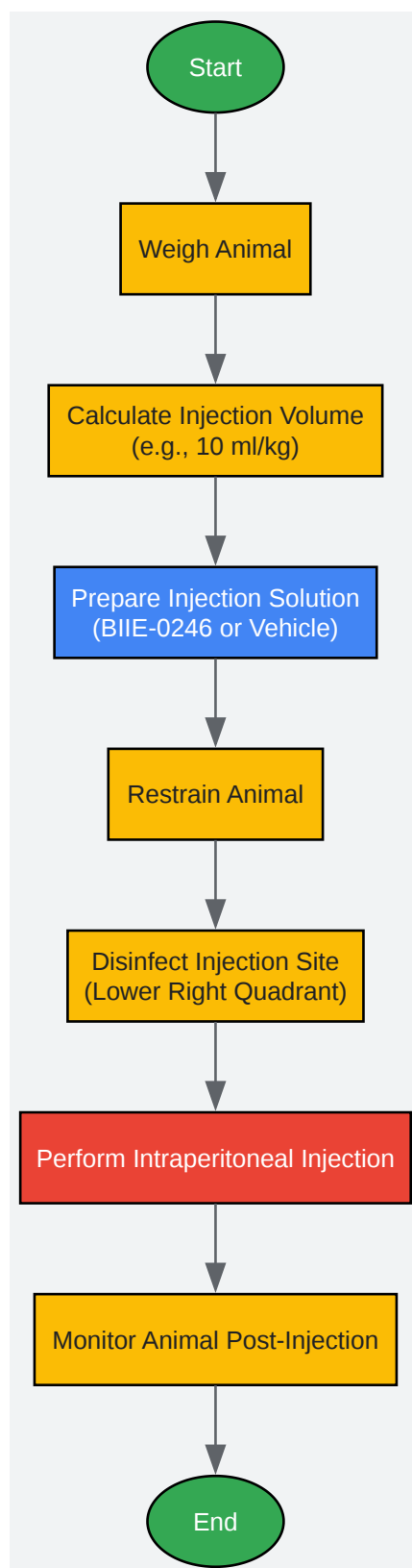
Materials:

- Prepared **BIIE-0246** injection solution (from Protocol 1)
- Vehicle solution (for control group)
- Mouse scale
- Appropriately sized syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
- 70% ethanol for disinfection

Procedure:

- Animal Preparation:
 - Weigh each mouse to accurately calculate the injection volume. The typical injection volume is 10 ml/kg body weight.
 - Properly restrain the mouse. One common method is to scruff the mouse by grasping the loose skin over the neck and back, ensuring the animal is secure but can breathe comfortably.
- Injection Site:
 - The preferred site for intraperitoneal injection is the lower right quadrant of the abdomen. This location avoids major organs such as the cecum, urinary bladder, and liver.
- Injection Technique:

- Turn the restrained mouse so its abdomen is facing upwards, with the head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.
- Disinfect the injection site with 70% ethanol.
- Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
- Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid appears in the syringe, discard the syringe and prepare a new injection.
- If aspiration is clear, slowly and steadily inject the calculated volume of the **BIIE-0246** solution or vehicle.
- Withdraw the needle smoothly.
- Post-Injection Monitoring:
 - Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.
 - Observe the injection site for any signs of irritation or leakage.



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Caption: Intraperitoneal Injection Workflow.

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